2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride is a chemical compound with a complex structure that includes an aminomethyl group attached to an aniline derivative. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride typically involves the reaction of N,N,3-trimethylaniline with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting N,N,3-trimethylaniline with formaldehyde: in the presence of an acid catalyst.
Adding hydrogen chloride: to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form bonds with various substrates, influencing the compound’s reactivity and biological activity. The pathways involved include:
Binding to enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(aminomethyl)benzimidazole dihydrochloride
- 2-(aminomethyl)furan
- 2-(aminomethyl)pyridine
Uniqueness
2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride is unique due to its specific structure, which includes a trimethylated aniline core. This structural feature imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2758000-92-7 |
---|---|
Molecular Formula |
C10H18Cl2N2 |
Molecular Weight |
237.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.